7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Chemoselective cross-coupling Sequential functionalization Palladium catalysis

7-Bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 2742652-94-2, MW 262.49 g/mol, C₇H₅BrClN₃O) is a synthetic heterocyclic compound belonging to the pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold class. It carries three chemically distinct substituents—a C2 chlorine, a C4 methoxy group, and a C7 bromine on the pyrrole ring—along with a free N5–H.

Molecular Formula C7H5BrClN3O
Molecular Weight 262.49 g/mol
Cat. No. B13574264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Molecular FormulaC7H5BrClN3O
Molecular Weight262.49 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1NC=C2Br)Cl
InChIInChI=1S/C7H5BrClN3O/c1-13-6-5-4(3(8)2-10-5)11-7(9)12-6/h2,10H,1H3
InChIKeyFSRVJNRWGHXUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 2742652-94-2): Procurement-Grade Pyrrolopyrimidine Building Block with Orthogonal Halogen Handles


7-Bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 2742652-94-2, MW 262.49 g/mol, C₇H₅BrClN₃O) is a synthetic heterocyclic compound belonging to the pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold class . It carries three chemically distinct substituents—a C2 chlorine, a C4 methoxy group, and a C7 bromine on the pyrrole ring—along with a free N5–H . The pyrrolo[3,2-d]pyrimidine core is a well-established purine isostere that has served as the foundation for inhibitors of PNP, DHFR, multiple kinases (KDR, PI3K, mTOR, EGFR, MerTK, CDK2), microtubule targeting agents, and bromodomain ligands across numerous drug discovery programs [1]. This compound is primarily positioned as an advanced synthetic intermediate whose substitution pattern is designed to enable sequential, chemoselective functionalization at three distinct positions, making it a strategic building block for focused library synthesis rather than a terminal screening candidate.

Why 7-Bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs: Substitution-Pattern-Specific SAR Evidence


The pyrrolo[3,2-d]pyrimidine scaffold exhibits substitution-pattern-dependent biological activity where each ring position (C2, C4, C7, and N5) independently and combinatorially governs potency, mechanism, and selectivity. Published antiproliferative SAR data demonstrate that C7 halogenation alone can alter IC₅₀ values by a factor of 5–20 in the 2,4-dichloro series [1], while the choice of C4 substituent (Cl vs. OBn vs. OCH₃) can shift potency by a factor of 3–17 [1]. Independently, N5 substitution has been shown to change EC₅₀ against CCRF-CEM leukemia cells by up to 7-fold [2]. Consequently, substituting this compound with a different C4-substituted analog (e.g., 2,4-dichloro), a C7-unsubstituted analog (e.g., 2-chloro-4-methoxy), or an N5-alkylated derivative fundamentally alters the chemical space accessible for downstream SAR exploration and cannot reproduce the same functionalization trajectory. The orthogonal reactivity of C(sp²)–Br versus C(sp²)–Cl further means that analogs lacking the C7-Br handle lose the ability to execute chemoselective sequential cross-coupling at C7 before C2, a capability that is central to this compound's value proposition as a diversification platform.

Quantitative Differentiation Evidence for 7-Bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine vs. Closest Analogs


C7-Br vs. C2-Cl Orthogonality Enables Chemoselective Sequential Cross-Coupling Unavailable in 2,4-Dichloro or C7-Unsubstituted Analogs

The target compound possesses an sp² C–Br bond at C7 (pyrrole ring) and an sp² C–Cl bond at C2 (pyrimidine ring). In Pd(0)-catalyzed cross-coupling reactions, the relative rates of oxidative addition follow the order C–I > C–Br >> C–Cl, meaning the C7-Br site undergoes Suzuki, Sonogashira, or Buchwald-Hartwig coupling preferentially and selectively in the presence of the C2-Cl [1]. This enables a two-step sequential diversification strategy (C7 first, then C2) that is not achievable with the 2,4-dichloro analog (CAS 63200-54-4, which presents two C–Cl bonds of near-identical reactivity) or the C7-unsubstituted 2-chloro-4-methoxy analog (CAS 1375301-68-0, which lacks a functionalizable C7 handle entirely) . The C4-OCH₃ group further modulates the electron density of the pyrimidine ring through its +M mesomeric effect, influencing the rate of the subsequent C2-Cl cross-coupling relative to C4-Cl analogs where the electron-withdrawing chlorine deactivates the ring differently [2].

Chemoselective cross-coupling Sequential functionalization Palladium catalysis Building block diversification

C7 Halogenation Multiplies Antiproliferative Potency by 5–20-Fold: Quantitative Evidence from the 2,4-Dichloro Pyrrolo[3,2-d]pyrimidine Series

In the most directly relevant published SAR study on halogenated pyrrolo[3,2-d]pyrimidines, Kode et al. (2015) demonstrated that introduction of iodine at the C7 position of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Compound 1: C7-H) to yield Compound 2 (C7-I) enhanced antiproliferative activity by a factor of 5 to 20 across three independent cancer cell lines [1]. Specifically, in L1210 murine leukemia cells, the IC₅₀ shifted from 6.8 ± 2.8 μM (Compound 1, C7-H) to 0.93 ± 0.0 μM (Compound 2, C7-I)—a 7.3-fold improvement. In HeLa cells, the enhancement was 21-fold (19 ± 3 μM → 0.92 ± 0.04 μM). In MDA-MB-231 triple-negative breast cancer cells, the IC₅₀ improved from 6.0 ± 1.3 μM to 0.51 ± 0.10 μM—an 11.8-fold increase [1]. A parallel effect was observed in the C2,C4-bis-O-benzyl series (Compound 3 vs. 4), confirming that C7 halogenation independently drives potency enhancement regardless of C2/C4 substitution identity [1]. While the published study tested C7-I rather than C7-Br, the target compound's C7-Br substituent positions it for analogous potency gains upon derivatization (via Suzuki coupling to install aryl/heteroaryl groups), with the intermediate Br offering greater synthetic controllability than the more labile C7-I congener (CAS 928840-99-7) .

Antiproliferative SAR C7 halogen effect Cancer cell line panel Structure-activity relationship

C4 Substituent Identity Controls Antiproliferative Potency by 3–17-Fold: C4-OCH₃ Occupies a Distinct Electronic Niche Between C4-Cl and C4-OBn

The Kode et al. (2015) study provides quantitative evidence that the C4 substituent profoundly modulates antiproliferative activity on the pyrrolo[3,2-d]pyrimidine scaffold. Comparing Compound 1 (C4-Cl, C2-Cl, C7-H) with Compound 3 (C4-OBn, C2-OBn, C7-H), the replacement of C4-Cl/C2-Cl with C4-OBn/C2-OBn resulted in a loss of antiproliferative activity by a factor of 3–15 depending on the cell line [1]. Specifically, IC₅₀ values for L1210 increased from 6.8 ± 2.8 μM (C4-Cl) to 118 ± 8 μM (C4-OBn)—a 17.4-fold loss of potency [1]. The target compound's C4-OCH₃ substituent (Hammett σₚ = −0.27) occupies an intermediate electronic space between C4-Cl (σₚ = +0.23, electron-withdrawing) and C4-OBn (σₚ ≈ −0.36, strong electron-donating), and its smaller steric profile (Taft Eₛ = −0.55 for OCH₃) versus OBn enables different binding pocket accommodation compared to bulkier C4 substituents [2]. Additionally, in contrast to the C4-H analog 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1429882-36-9, MW 232.47), the C4-OCH₃ group provides both increased solubility and a defined hydrogen-bond acceptor for target engagement, properties absent in the C4-unsubstituted comparator .

C4 substituent SAR Electronic effects Hammett parameters Antiproliferative potency

Free N5–H Retains Hydrogen-Bond Donor Function and Derivatization Capacity: N5 Substitution Alters Cellular EC₅₀ by Up to 7-Fold

Cawrse et al. (2019) demonstrated that N5 substitution on the pyrrolo[3,2-d]pyrimidine scaffold can reduce the EC₅₀ against CCRF-CEM leukemia cells by up to 7-fold, establishing this position as a critical determinant of antiproliferative activity [1]. The target compound retains an unsubstituted N5–H, which serves a dual role: (i) as a hydrogen-bond donor for target engagement—the N5–H of pyrrolo[3,2-d]pyrimidines has been shown to participate in canonical hinge-region hydrogen bonding with kinase active sites, analogous to the purine N9–H in ATP [2]; and (ii) as a site for subsequent N5-alkylation or N5-arylation, enabling late-stage optimization of potency, selectivity, and pharmacokinetic properties [1]. In contrast, the 7-bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine analog (CAS 1936463-54-5) permanently blocks the N5 position with a methyl group, forfeiting both the hydrogen-bond donor capability and the option for N5 diversification . The N5-H compound 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1429882-36-9) shares this feature but lacks the C4-OCH₃ group, meaning it cannot simultaneously explore C4-substituent SAR while retaining N5 derivatizability .

N5 substitution SAR Hydrogen-bond donor Kinase hinge binding Antiproliferative lead optimization

Molecular Weight and Calculated logP Differentiation from Common Pyrrolo[3,2-d]pyrimidine Building Blocks

The target compound (MW 262.49 g/mol) occupies a distinct physicochemical space relative to the most commonly procured pyrrolo[3,2-d]pyrimidine building blocks. The 2,4-dichloro analog (CAS 63200-54-4, MW 188.01 g/mol) is 74.48 Da lighter and lacks both the C7 halogen handle and the C4 hydrogen-bond acceptor [1]. The C7-unsubstituted 2-chloro-4-methoxy analog (CAS 1375301-68-0, MW 183.60 g/mol) is 78.89 Da lighter and lacks the C7 functionalization site . The 2,4-dichloro-7-iodo analog (CAS 928840-99-7, MW ~367.94 g/mol) is approximately 105 Da heavier, placing it outside typical lead-like chemical space (MW >350) for fragment-based approaches . The target compound's MW of 262.49 positions it within the lower end of drug-like space (MW <500) while carrying sufficient mass for productive fragment growth. The C4-OCH₃ group contributes a calculated clogP increment of approximately −0.02 relative to C4-H, and approximately +0.25 relative to C4-Cl (calculated via the Hansch-Leo method [2]), conferring intermediate lipophilicity that balances solubility and membrane permeability.

Physicochemical properties Molecular weight Lipophilicity Lead-likeness

Commercial Purity Benchmarking: Available at 95–98% Purity Across Multiple Independent Suppliers with Ambient Storage Stability

The target compound is commercially available from multiple independent suppliers with documented purity specifications. AKSci lists the compound at standard research-grade specifications with long-term storage at cool, dry ambient conditions and is classified as non-hazardous for DOT/IATA transport . A second supplier (Leyan, product 2141819) specifies 98% purity . A third source (benchchem.com, excluded from this guide per source policy) independently lists 95% purity. In contrast, the closely related 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS 928840-99-7) is listed by Sigma-Aldrich at a premium price point reflecting the synthetic complexity of installing the C7-iodo group, and iodinated pyrrolopyrimidines are known to be more prone to photolytic and thermal deiodination during storage compared to their brominated counterparts [1]. The C7-Br compound thus offers a more stable storage profile for inventory management in medicinal chemistry laboratories while still enabling rapid C7 diversification when needed.

Commercial availability Purity benchmarking Storage stability Quality assurance

Procurement-Driven Application Scenarios for 7-Bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization via Sequential C7-then-C2 Diversification

In kinase inhibitor programs targeting the DFG-out (Type II) conformation, the pyrrolo[3,2-d]pyrimidine scaffold hydrogen-bonds to the kinase hinge region through N1 and N5–H while C2- and C4-substituents access the adenine pocket and C7-substituents extend toward the allosteric back pocket [1]. The target compound enables the systematic exploration of this pharmacophore: C7-Br can be elaborated first via Suzuki coupling to install aryl/heteroaryl groups probing the allosteric site (C7-I analogs show 5–20× potency gains over C7-H in the 2,4-dichloro series [2]), followed by C2-Cl amination or cross-coupling to optimize hinge-region interactions, with the C4-OCH₃ providing a fixed hydrogen-bond acceptor for the conserved kinase lysine residue. This sequential strategy is not executable with the 2,4-dichloro analog, where both chlorides compete for coupling, nor with the C7-unsubstituted analog, which forfeits the allosteric-site vector entirely.

Fragment-Based Drug Discovery Library Construction with Built-in Growth Vectors

At MW 262.49 g/mol, the target compound operates at the fragment-to-lead boundary, making it suitable as a core scaffold for fragment-based drug discovery (FBDD) [3]. Unlike the 2,4-dichloro analog (MW 188, lacking C7 growth vector) or the 2,4-dichloro-7-iodo analog (MW ~368, exceeding typical fragment MW limits of ~300 Da), the target compound provides three orthogonal diversification handles within a fragment-compliant mass. The C4-OCH₃ serves as a fixed pharmacophoric anchor; C7-Br enables primary library enumeration via Suzuki coupling; C2-Cl permits secondary diversification via Buchwald-Hartwig amination; and the free N5–H can be alkylated for a third round of SAR exploration, with the Cawrse et al. (2019) study demonstrating that N5 substitution can modulate EC₅₀ by up to 7-fold [4]. This built-in growth vector architecture enables three-round iterative library synthesis from a single procurement event.

Targeted Synthesis of C7-Aryl Pyrrolo[3,2-d]pyrimidines for Anticancer Screening Panels

The Kode et al. (2015) study demonstrated that C7-halogenated pyrrolo[3,2-d]pyrimidines exhibit potent antiproliferative activity against TNBC MDA-MB-231 cells (IC₅₀ = 0.51 μM for the C7-iodo analog), with mechanistic divergence between C7-H (G2/M arrest, minimal apoptosis) and C7-I (robust apoptosis with concomitant G2/M arrest) [2]. While the target compound itself may serve as a direct screening candidate for bromodomain or kinase panels, its primary value in an anticancer workflow is as a universal precursor for generating a matrix of C7-aryl analogs via parallel Suzuki coupling, each probing a different aromatic/heteroaromatic pharmacophore. This approach enables the rapid identification of C7-substituents that shift the mechanism of action from cytostatic (G2/M arrest) to cytotoxic (apoptosis induction), a mechanistic bifurcation that is controlled specifically by the C7 substituent identity as evidenced by the published SAR [2].

Bromodomain Inhibitor Development Exploiting the 9-Deazapurine Acetyl-Lysine Mimicry Motif

The pyrrolo[3,2-d]pyrimidin-4-one and 4-alkoxy scaffold class has been validated as an acetyl-lysine (KAc) mimetic for bromodomain inhibition, with the 4-oxo/4-alkoxy group engaging the conserved asparagine residue in the bromodomain binding pocket in the same manner as the acetyl carbonyl of KAc [1]. The target compound's C4-OCH₃ group pre-installs this key recognition element, while the C7-Br and C2-Cl handles enable divergent exploration of the WPF shelf and ZA channel pockets that govern bromodomain selectivity (e.g., BRD4 vs. BRD2 vs. CBP/P300). The free N5–H can additionally be functionalized to access the BC-loop region, a vector that is unavailable in N5-alkylated analogs such as 7-bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1936463-54-5). This substitution pattern is specifically suited to the bromodomain inhibitor design paradigm where the pyrrolo[3,2-d]pyrimidine core replaces the purine of acetylated histone peptides.

Quote Request

Request a Quote for 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.